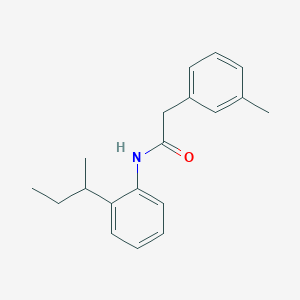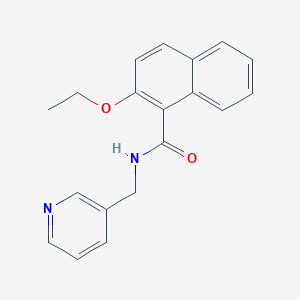
2-ethoxy-N-(3-pyridinylmethyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(3-pyridinylmethyl)-1-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPM-1, and it is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of the tumor suppressor protein p53, and its overexpression can lead to the development of cancer. EPM-1 has been shown to inhibit this interaction, leading to the activation of p53 and the suppression of tumor growth.
作用机制
EPM-1 binds to the hydrophobic pocket of MDM2, which is responsible for its interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
EPM-1 has been shown to induce the activation of p53 and the downstream signaling pathways that lead to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the effects of EPM-1 on normal cells and tissues are yet to be fully understood.
实验室实验的优点和局限性
EPM-1 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. EPM-1 is a relatively new compound, and its effects on normal cells and tissues are yet to be fully understood. Additionally, the optimal dosage and administration of EPM-1 for different cancer types are yet to be determined.
未来方向
There are several future directions for the research on EPM-1. One potential direction is to study the effects of EPM-1 on normal cells and tissues to determine its safety and potential side effects. Another direction is to investigate the optimal dosage and administration of EPM-1 for different cancer types. Additionally, the combination of EPM-1 with other cancer treatments such as chemotherapy and radiation therapy could be explored to determine its potential as a synergistic therapy. Finally, the development of novel EPM-1 analogs with improved potency and selectivity could be pursued to enhance its therapeutic potential.
合成方法
The synthesis of EPM-1 involves the reaction of 2-ethoxy-1-naphthoic acid with 3-pyridinemethanamine in the presence of coupling reagents such as EDC and HOBt. The resulting product is then purified through column chromatography to obtain pure EPM-1.
科学研究应用
EPM-1 has been extensively studied for its potential applications in cancer treatment. The inhibition of MDM2-p53 interaction by EPM-1 leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. Preclinical studies have shown that EPM-1 can inhibit tumor growth in various cancer types, including breast, lung, and colon cancer.
属性
产品名称 |
2-ethoxy-N-(3-pyridinylmethyl)-1-naphthamide |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-17-10-9-15-7-3-4-8-16(15)18(17)19(22)21-13-14-6-5-11-20-12-14/h3-12H,2,13H2,1H3,(H,21,22) |
InChI 键 |
TWHKAUAKLPHZPY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CN=CC=C3 |
规范 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



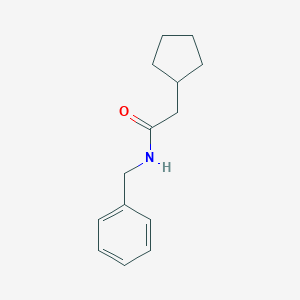
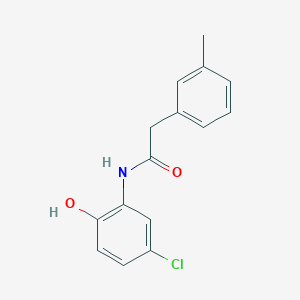
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)



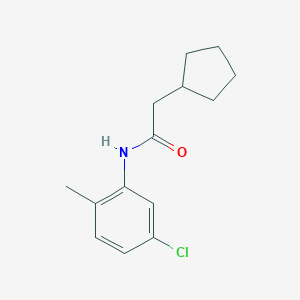
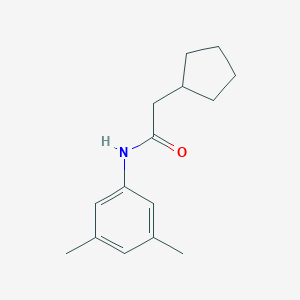

![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
